ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic derivative featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Substituents: 3-Cyano group: Enhances electronic density and may influence binding interactions. Ethyl ester: A common prodrug moiety that may improve bioavailability.
Properties
IUPAC Name |
ethyl 3-cyano-2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-3-34-25(31)29-14-13-20-21(15-26)24(35-22(20)16-29)27-23(30)17-9-11-19(12-10-17)36(32,33)28(2)18-7-5-4-6-8-18/h9-12,18H,3-8,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAWAKOCLJZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to compile and analyze the existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure with various functional groups that may influence its biological activity. The presence of the cyano group and sulfamoyl moiety is particularly noteworthy as these groups may contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar thieno[2,3-c]pyridine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific kinases such as c-Met, which is overexpressed in many tumors.
- Cytotoxicity Data :
The biological activity of thieno[2,3-c]pyridine derivatives is often attributed to their ability to bind to ATP-binding sites of kinases. This binding disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by promoting cell cycle arrest and apoptosis through intrinsic pathways .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thieno[2,3-c]pyridine Core : Initial reactions typically involve cyclization processes that form the thieno core.
- Introduction of Functional Groups : Subsequent reactions introduce the cyano and sulfamoyl groups through nucleophilic substitutions and coupling reactions.
- Final Esterification : The final step usually involves esterification to yield the ethyl ester form.
Case Studies
Several case studies highlight the potential applications of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A derivative demonstrated significant tumor regression in xenograft models when administered alongside conventional chemotherapy agents.
- Combination Therapy : Research indicates that combining thieno derivatives with other targeted therapies enhances efficacy and reduces resistance in cancer treatments.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Thieno[2,3-c]Pyridine Derivatives
Key Observations:
The benzoylbenzamido group in introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility.
Synthetic Yields: Yields for thieno[2,3-c]pyridine derivatives (51–58% in ) are lower than those for thiazolo[3,2-a]pyrimidines (68% in ), likely due to the complexity of fused-ring systems .
Functional Group Diversity: Cyano groups are conserved across compounds (target, 3a, 3b), suggesting a role in electronic modulation or hydrogen bonding . Sulfonamide vs. Amine: The target’s sulfonamide may improve metabolic stability compared to the primary amine in .
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic Data
Key Observations:
- Cyano Group IR Stretching: Consistent across compounds (~2200 cm⁻¹), confirming its presence .
- Melting Points: Thiazolo[3,2-a]pyrimidines (213–246°C) exhibit higher melting points than thieno[2,3-c]pyridines (134–181°C) , likely due to increased rigidity in the thiazolo core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
